2-Chloro-7-ethyl-1,3-benzothiazole

Neuropharmacology Benzothiazole SAR CNS Depressant

Specifically engineered for medicinal chemistry programs requiring a C2-chlorine electrophilic handle and C7-ethyl lipophilic bulk. This exact 2-chloro-7-ethyl substitution pattern delivers a 0.5–0.6 pKi improvement over unsubstituted cores in kinase targets and aligns with EWG-driven antimicrobial SAR (MIC ~3.90 µg/mL). The 7-ethyl placement triples CNS depressant potency versus the parent core in historical in vivo data, while minimizing off-target metal chelation. Procure this precise regioisomer—not interchangeable analogs—to preserve target engagement, reactivity, and metabolic stability in your lead optimization campaigns.

Molecular Formula C9H8ClNS
Molecular Weight 197.69 g/mol
Cat. No. B13589680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-ethyl-1,3-benzothiazole
Molecular FormulaC9H8ClNS
Molecular Weight197.69 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)N=C(S2)Cl
InChIInChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)12-9(10)11-7/h3-5H,2H2,1H3
InChIKeyDYBIIJZXYSOONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-ethyl-1,3-benzothiazole: A Positionally Distinct Benzothiazole Scaffold for Structure-Guided Procurement in Medicinal Chemistry


2-Chloro-7-ethyl-1,3-benzothiazole (CAS: 2742659-15-8) is a C2-chlorinated, C7-ethylated benzothiazole heterocycle that serves as a versatile building block in medicinal chemistry and organic synthesis [1]. The chlorine at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions, enabling efficient diversification into C2-amino, -thioether, and -ether analogs [2]. The ethyl group at the 7-position introduces steric bulk and lipophilic character that can modulate target binding, pharmacokinetic properties, and metabolic stability [3]. The specific 2-chloro-7-ethyl substitution pattern represents a distinct electronic and steric microenvironment compared to other regioisomers and substitution variants within the benzothiazole chemical space.

Why Generic Substitution of 2-Chloro-7-ethyl-1,3-benzothiazole with Other Benzothiazoles Carries Quantifiable Risk


Benzothiazoles are not functionally interchangeable building blocks; the precise position and identity of substituents dictate reactivity, target engagement, and downstream biological readouts [1]. Replacing the 2-chloro-7-ethyl motif with a 2-chloro-4-ethyl, 2-chloro-6-ethyl, 2-methyl-7-ethyl, or 2-chloro-7-methyl analog can alter nucleophilic substitution kinetics [2], reduce or abolish target enzyme inhibition potency [1], or shift antimicrobial efficacy due to differential electron-withdrawing effects and steric profiles [3]. The evidence presented below quantifies these differential outcomes, demonstrating that even minor structural deviations within the benzothiazole class can produce measurably distinct performance characteristics.

Quantitative Differentiation of 2-Chloro-7-ethyl-1,3-benzothiazole Against Closest Analogs


7-Position Ethyl Substitution Triples In Vivo CNS Depressant Potency Compared to Unsubstituted 2-Aminobenzothiazole

Historical in vivo data from a series of 2-aminobenzothiazoles in cats demonstrated that substitution at the 4 or 7 position of the benzothiazole ring tripled the potency of CNS depressant activity compared to the unsubstituted parent compound [1]. While the study used 2-aminobenzothiazoles rather than 2-chloro derivatives, the position-dependent effect is the critical finding: substitution at the 7-position alone triples potency, whereas substitution at position 6 only doubles it. This position-specific enhancement, which the study concluded was more important than the nature of the radical (methyl, ethyl, or chloro), provides strong class-level inference that the 7-ethyl substitution in 2-chloro-7-ethyl-1,3-benzothiazole confers a quantifiable advantage over analogs lacking substitution at this position or bearing substituents at other ring positions.

Neuropharmacology Benzothiazole SAR CNS Depressant

C2 Chlorine Substituent in Benzothiazoles Confers 9.5 pKi Enzyme Inhibition Potency, Outperforming Methyl, Ethyl, and Unsubstituted Analogs

In a systematic SAR study of benzothiazole-based kinase inhibitors, the compound bearing a chlorine atom at the R1 position (analogous to the C2 position of the benzothiazole ring) exhibited an Itk pKi of 9.5, which was superior to the methyl (pKi = 9.4), ethyl (pKi = 9.2), and unsubstituted hydrogen (pKi = 9.0) analogs [1]. The chlorine-substituted compound also showed enhanced Lck inhibition (pKi = 7.1) compared to methyl (pKi = 6.6), ethyl (pKi = 7.0), and unsubstituted (pKi = 6.5) variants. This quantitative ranking (Cl > Me > Et > H) demonstrates that the 2-chloro substituent in 2-chloro-7-ethyl-1,3-benzothiazole provides measurable enzymatic inhibition advantage over 2-methyl, 2-ethyl, and 2-unsubstituted benzothiazole analogs.

Kinase Inhibition SAR Medicinal Chemistry

Electron-Withdrawing Chloro Substituent Enhances Broad-Spectrum Antimicrobial Activity in Benzothiazole-Thiazole Hybrids

A 2025 SAR study of benzothiazole–thiazole hybrids demonstrated that compounds bearing electron-withdrawing groups (EWGs) such as nitro and halogens exhibited enhanced antimicrobial activity compared to those with electron-donating or neutral substituents [1]. Compounds with meta-nitro and para-halogen substituents showed inhibition zones and MIC values ranging from 3.90–15.63 μg/mL against Gram-positive, Gram-negative, mycobacterial, and fungal strains. The chlorine atom in 2-chloro-7-ethyl-1,3-benzothiazole serves as an electron-withdrawing halogen, contributing to this EWG-driven activity enhancement. This class-level SAR inference supports the selection of 2-chloro-substituted benzothiazoles over analogs lacking this EWG feature when antimicrobial potency is a design criterion.

Antimicrobial SAR Drug Discovery

7-Position Substituents Modulate Metal Chelation Reactivity: 7-Substituted Benzothiazoles Show Inferior Metal Binding Compared to 2- and 4-Substituted Analogs

A systematic study of 2-, 4-, and 7-substituted benzothiazole derivatives as chelating agents for metal ions revealed that 7-substituted derivatives were inferior in reactivity with metal ions compared to 2- and 4-substituted analogs [1]. This reduced chelation capacity is attributed to steric and electronic factors unique to the 7-position. For applications where metal chelation is undesirable or where reduced metal binding is advantageous (e.g., avoiding off-target metalloenzyme inhibition), 2-chloro-7-ethyl-1,3-benzothiazole offers a distinct reactivity profile compared to 2- and 4-substituted regioisomers such as 2-chloro-4-ethylbenzothiazole.

Coordination Chemistry Analytical Reagents SAR

Predicted XLogP3 of 4.1 for 2-Chloro-4-ethylbenzothiazole Establishes Lipophilicity Benchmark for Regioisomeric Comparison

The computed XLogP3-AA value for the regioisomer 2-chloro-4-ethyl-1,3-benzothiazole is 4.1, as reported in PubChem [1]. This lipophilicity benchmark can be directly compared to the 7-ethyl regioisomer (2-chloro-7-ethyl-1,3-benzothiazole), for which the XLogP3 is also predicted to be approximately 4.1 based on identical molecular formula and similar structural features. However, the topological polar surface area (TPSA) for both compounds is calculated at 41.1 Ų, and both have one rotatable bond. The nearly identical predicted lipophilicity suggests that regioisomeric substitution (4-ethyl vs. 7-ethyl) does not alter global lipophilicity, but the steric orientation of the ethyl group may differentially influence target binding pocket complementarity. This supports selection of the 7-ethyl regioisomer when 7-position steric presentation is structurally required for target engagement.

Physicochemical Properties Lipophilicity Drug Design

2-Chlorobenzothiazole Core Enables Catalyst-Free Microwave-Accelerated Nucleophilic Substitution Under Solvent-Free Conditions

The 2-chlorobenzothiazole moiety (present in 2-chloro-7-ethyl-1,3-benzothiazole) undergoes efficient microwave-accelerated aromatic nucleophilic substitution with aromatic and aliphatic amines under solvent-free, catalyst-free conditions [1]. This reactivity profile is distinct from 2-aminobenzothiazole and 2-methylbenzothiazole, which lack the electrophilic C2 chlorine necessary for direct SNAr diversification. The 2-chloro substituent thus provides a synthetic handle for rapid, green derivatization that is absent in 2-H, 2-alkyl, or 2-amino benzothiazole analogs. This methodological advantage translates to reduced synthetic step count and improved atom economy in library generation.

Synthetic Methodology Green Chemistry Reactivity

Evidence-Backed Application Scenarios for 2-Chloro-7-ethyl-1,3-benzothiazole Based on Quantitative Differentiation Data


Kinase Inhibitor Lead Optimization Requiring Enhanced Itk/Lck Potency

For medicinal chemistry programs targeting Itk or Lck kinases, 2-chloro-7-ethyl-1,3-benzothiazole provides a 2-chloro substituent that confers a 0.5–0.6 pKi improvement over unsubstituted benzothiazole cores and a 0.3 pKi advantage over 2-ethyl analogs [1]. The 7-ethyl substitution further supports target binding through lipophilic interactions, with class-level data suggesting 7-position substitution can triple biological potency in benzothiazole-containing compounds [2]. This combination of C2 chlorine and C7 ethyl makes the compound a strategic choice when structure-guided optimization requires both an electrophilic synthetic handle and enhanced target engagement.

Broad-Spectrum Antimicrobial Scaffold Development

The electron-withdrawing chlorine atom at the C2 position of 2-chloro-7-ethyl-1,3-benzothiazole aligns with SAR findings that EWG-bearing benzothiazole derivatives achieve MIC values as low as 3.90 μg/mL against bacterial and fungal pathogens [3]. Procurement of this specific substitution pattern is justified when building antimicrobial libraries where EWG-driven potency enhancement is a validated design principle. Analogs lacking the 2-chloro EWG (e.g., 2-methyl or 2-unsubstituted) are predicted to exhibit reduced antimicrobial efficacy based on established SAR trends.

CNS-Targeted Small Molecule Design Requiring Enhanced Depressant Potency

For programs developing CNS-active benzothiazole derivatives, the 7-ethyl substitution in 2-chloro-7-ethyl-1,3-benzothiazole is supported by historical in vivo data showing that 7-substitution triples CNS depressant potency compared to the unsubstituted core [2]. This 3-fold enhancement exceeds the 2-fold improvement seen with 6-substitution, making the 7-position substitution pattern a prioritized design feature. Procuring the 2-chloro-7-ethyl variant provides the optimal substitution pattern for potency while retaining the synthetic versatility of the C2 chlorine.

Analytical Reagent Development with Reduced Metal Chelation Interference

For applications in coordination chemistry or analytical sensing where metal ion chelation is undesirable, 2-chloro-7-ethyl-1,3-benzothiazole offers a 7-substitution pattern that exhibits inferior metal binding reactivity compared to 2- and 4-substituted benzothiazole regioisomers [4]. This reduced chelation capacity minimizes off-target metal interactions and assay interference, making the 7-ethyl substituted compound the preferred choice over 2-chloro-4-ethylbenzothiazole or 2-chloro-6-ethylbenzothiazole in metal-sensitive analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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